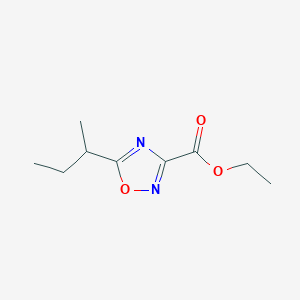
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is an aromatic compound with a unique structure that includes a chloro, ethynyl, fluoro, and methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chloro, fluoro, and methoxy groups. The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form larger aromatic systems
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the ethynyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the electron-withdrawing effects of the chloro and fluoro groups can influence the reactivity of the benzene ring. In coupling reactions, the ethynyl group can form new carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
1-Chloro-3-fluoro-2-methoxybenzene: Lacks the ethynyl group, making it less versatile in coupling reactions.
1-Ethynyl-4-fluorobenzene: Lacks the chloro and methoxy groups, affecting its reactivity and applications.
1-Chloro-2-ethynyl-4-methoxybenzene: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 1-Chloro-3-ethynyl-2-fluoro-4-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C9H6ClFO |
|---|---|
Molecular Weight |
184.59 g/mol |
IUPAC Name |
1-chloro-3-ethynyl-2-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H6ClFO/c1-3-6-8(12-2)5-4-7(10)9(6)11/h1,4-5H,2H3 |
InChI Key |
NLDGFIZRANEKOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-(4-bromophenyl)oxan-4-yl]carbamate](/img/structure/B13505373.png)


![tert-butyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B13505388.png)
![[4-(2,3-Difluorophenoxy)phenyl]methanol](/img/structure/B13505392.png)
![1-[(2R)-1-(3-methylbutyl)piperidin-2-yl]methanamine dihydrochloride](/img/structure/B13505405.png)





amine](/img/structure/B13505444.png)


